molecular formula C16H13N3O6 B1672164 Ipsalazide CAS No. 80573-03-1

Ipsalazide

Cat. No.: B1672164
CAS No.: 80573-03-1
M. Wt: 343.29 g/mol
InChI Key: CQSRTOJJBONKMC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ipsalazide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The azo bond in this compound can be reduced to form amines.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include 5-aminosalicylic acid and other derivatives .

Scientific Research Applications

Ipsalazide has several scientific research applications, including:

Properties

CAS No.

80573-03-1

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

5-[[4-(carboxymethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H13N3O6/c20-13-6-5-11(7-12(13)16(24)25)19-18-10-3-1-9(2-4-10)15(23)17-8-14(21)22/h1-7,20H,8H2,(H,17,23)(H,21,22)(H,24,25)

InChI Key

CQSRTOJJBONKMC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N/N=C/2\C=CC(=O)C(=C2)C(=O)O

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(carboxymethylcarbamoyl-4-phenylazo)salicylic acid
BX 650 A
ipsalazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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